molecular formula C10H18ClNOS B14688287 alpha-(1-(Isopropylamino)ethyl)-2-thiophenemethanol hydrochloride CAS No. 31634-24-9

alpha-(1-(Isopropylamino)ethyl)-2-thiophenemethanol hydrochloride

Cat. No.: B14688287
CAS No.: 31634-24-9
M. Wt: 235.77 g/mol
InChI Key: YKJYVGZCMTZTLF-UHFFFAOYSA-N
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Description

Alpha-(1-(Isopropylamino)ethyl)-2-thiophenemethanol hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. It is a derivative of thiophene, a sulfur-containing heterocycle, and features an isopropylamino group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(1-(Isopropylamino)ethyl)-2-thiophenemethanol hydrochloride typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Introduction of the Isopropylamino Group: The isopropylamino group is introduced via reductive amination, where a ketone or aldehyde precursor reacts with isopropylamine in the presence of a reducing agent such as sodium cyanoborohydride.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Alpha-(1-(Isopropylamino)ethyl)-2-thiophenemethanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted thiophenes.

Scientific Research Applications

Alpha-(1-(Isopropylamino)ethyl)-2-thiophenemethanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of cardiovascular and respiratory conditions.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of alpha-(1-(Isopropylamino)ethyl)-2-thiophenemethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The isopropylamino group plays a crucial role in binding to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various physiological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    Isoproterenol: A non-selective beta-adrenergic agonist with similar structural features.

    Epinephrine: Another beta-adrenergic agonist with a different substitution pattern on the aromatic ring.

    Norepinephrine: A neurotransmitter with structural similarities but distinct pharmacological properties.

Uniqueness

Alpha-(1-(Isopropylamino)ethyl)-2-thiophenemethanol hydrochloride is unique due to its thiophene ring, which imparts distinct electronic and steric properties compared to other beta-adrenergic agonists. This uniqueness makes it a valuable tool in research and potential therapeutic applications.

Properties

CAS No.

31634-24-9

Molecular Formula

C10H18ClNOS

Molecular Weight

235.77 g/mol

IUPAC Name

2-(propan-2-ylamino)-1-thiophen-2-ylpropan-1-ol;hydrochloride

InChI

InChI=1S/C10H17NOS.ClH/c1-7(2)11-8(3)10(12)9-5-4-6-13-9;/h4-8,10-12H,1-3H3;1H

InChI Key

YKJYVGZCMTZTLF-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(C)C(C1=CC=CS1)O.Cl

Origin of Product

United States

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